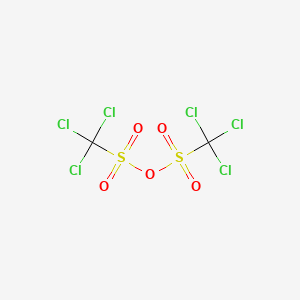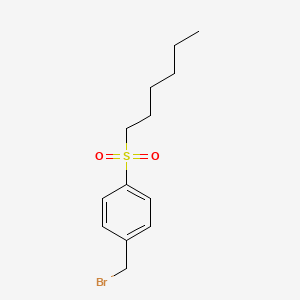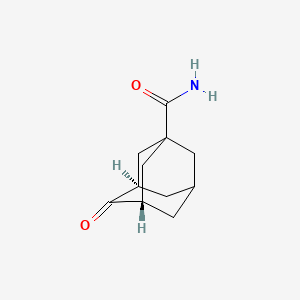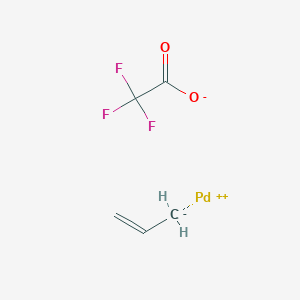
Allylpalladium(II) trifluoroacetate dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylpalladium(II) trifluoroacetate dimer: is an organometallic compound with the empirical formula C10H10F6O4Pd2 and a molecular weight of 521.01 g/mol . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions . The compound is known for its high reactivity and stability, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylpalladium(II) trifluoroacetate dimer can be synthesized through the reaction of propene with palladium(II) trifluoroacetate, followed by ion exchange with chloride . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Allylpalladium(II) trifluoroacetate dimer is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Common Reagents and Conditions: The compound is often used with reagents such as aryl halides, alkyl halides, and various ligands under conditions that include inert atmospheres, controlled temperatures, and specific solvents .
Major Products: The major products formed from these reactions include various substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemistry: Allylpalladium(II) trifluoroacetate dimer is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . It is a key component in the development of new synthetic methodologies and the optimization of existing ones .
Biology and Medicine: In biological and medicinal research, the compound is used to synthesize complex molecules that can serve as potential drug candidates . Its ability to facilitate the formation of intricate molecular structures makes it a valuable tool in drug discovery and development .
Industry: The compound is also used in industrial applications, including the production of fine chemicals, agrochemicals, and materials science . Its role as a catalyst in various reactions makes it an essential component in the manufacturing processes of these industries .
Mechanism of Action
The mechanism of action of allylpalladium(II) trifluoroacetate dimer involves the formation of a π-allyl palladium complex . This complex undergoes various transformations, including oxidative addition, reductive elimination, and transmetalation, to facilitate the desired chemical reactions . The molecular targets and pathways involved in these processes are primarily related to the activation and functionalization of carbon-hydrogen and carbon-carbon bonds .
Comparison with Similar Compounds
- Allylpalladium(II) chloride dimer
- Dichlorobis(1,5-cyclooctadiene)palladium(II)
- Palladium(π-cinnamyl) chloride dimer
- Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0)
- Dichlorobis(pyridine)palladium(II)
Uniqueness: Allylpalladium(II) trifluoroacetate dimer is unique due to its high reactivity and stability, which make it an effective catalyst in a wide range of reactions . Its ability to facilitate various cross-coupling reactions with high efficiency sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H5F3O2Pd |
|---|---|
Molecular Weight |
260.51 g/mol |
IUPAC Name |
palladium(2+);prop-1-ene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C3H5.C2HF3O2.Pd/c1-3-2;3-2(4,5)1(6)7;/h3H,1-2H2;(H,6,7);/q-1;;+2/p-1 |
InChI Key |
AKVDCOCVENUIBY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C=C.C(=O)(C(F)(F)F)[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



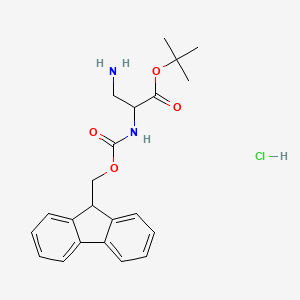

![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
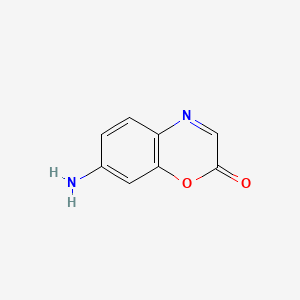


![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)

